N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole compounds often involves the coupling of different precursors . For example, 1-adamantylcarbonylamides and (±)-10-camphorsulfonyl amides were obtained upon coupling the commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with the 2-phenylthiazol-4-ethylamine and the 4-phenylthiazol-2-ethylamine .Molecular Structure Analysis
The molecular structure of thiazole compounds is confirmed by their physicochemical properties and spectroanalytical data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazole compounds can undergo a variety of chemical reactions. For example, they can be used in the synthesis of novel 2,4-disubstituted arylthiazoles .Physical and Chemical Properties Analysis
Thiazole compounds resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups demonstrate significant potential for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Novel aminothiazole-paeonol derivatives synthesized and characterized show high anticancer potential against various cancer cell lines, with certain compounds exhibiting potent inhibitory activity. These findings suggest these derivatives as promising lead compounds for developing anticancer agents, especially for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
Environmental Science
- The detection of herbicides and their sulfonic and oxanilic acid degradates in natural water showcases the environmental impact and persistence of these compounds. The development of methods for their analysis aids in understanding their behavior and potential risks in aquatic environments (Zimmerman, Schneider, & Thurman, 2002).
Antimicrobial and Antifungal Activities
- Synthesis and bioactivity studies on new benzenesulfonamides bearing the 1,3,4-oxadiazole moiety highlight their potential for antimicrobial and antifungal applications. These compounds were tested for their activities, showing effectiveness against specific microbial and fungal strains, which could be crucial for developing new therapeutic agents (Zareef et al., 2007).
Fluorescence and Photophysical Studies
- Triphenylamine–benzothiazole derivatives have shown temperature-controlled locally excited (LE) and twisted intramolecular charge-transfer (TICT) state fluorescence switching in polar solvents. This behavior provides insights into the design of D–A organic molecules for fluorescence tuning and switching applications (Kundu et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S2/c1-13-10-18(26-3)19(11-14(13)2)28(24,25)22-9-8-17-12-27-20(23-17)15-4-6-16(21)7-5-15/h4-7,10-12,22H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLCOSLBCKXNOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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